N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
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Overview
Description
N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a complex organic compound that features a thiadiazole ring, a thiazolopyridine ring, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol.
Formation of the Thiazolopyridine Ring: The intermediate product is then reacted with appropriate reagents to form the thiazolopyridine ring.
Coupling with Thiophene-3-carboxamide: The final step involves coupling the thiazolopyridine intermediate with thiophene-3-carboxamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce functional groups like alkyl or aryl groups.
Scientific Research Applications
N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the thiazolopyridine and thiophene rings.
1,3,4-thiadiazole derivatives: Various derivatives with different substituents on the thiadiazole ring.
Uniqueness
N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S3/c1-9-20-21-16(26-9)18-13(23)7-22-4-2-11-12(6-22)27-15(17-11)19-14(24)10-3-5-25-8-10/h3,5,8H,2,4,6-7H2,1H3,(H,17,19,24)(H,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALYMHPTBZZWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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